N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H21N5O4S and its molecular weight is 499.55. The purity is usually 95%.
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Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a complex compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C26H21N5O4S
- Molecular Weight : 499.5 g/mol
- CAS Number : 1110980-52-3
The structure features a benzo[d][1,3]dioxole moiety linked to a thiourea derivative, which is significant in determining its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require precise control of reaction conditions to ensure high yields and purity. The synthetic route often includes the formation of the benzo[d][1,3]dioxole and quinazoline derivatives followed by thioacylation to form the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In vitro Studies : A related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 1.54 µM to 4.52 µM for HepG2 and MCF7 cell lines respectively. This was notably lower than the standard drug doxorubicin which showed IC50 values between 4.56 µM and 8.29 µM .
- Mechanism of Action : The anticancer effects are believed to involve:
Anti-inflammatory Activity
Compounds with similar structural motifs have also been evaluated for their anti-inflammatory properties:
- Cyclooxygenase Inhibition : Compounds exhibiting structural similarities have been shown to inhibit COX enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. The selectivity towards COX-2 can lead to reduced side effects compared to traditional NSAIDs .
- Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that related compounds significantly reduced inflammation markers such as IL-1β levels, indicating potential therapeutic applications in inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study focused on a similar thiourea derivative showed promising results in inhibiting tumor growth in xenograft models. The compound's ability to induce apoptosis was confirmed through annexin V-FITC assays and cell cycle analysis.
Case Study 2: Selective COX Inhibition
Another investigation reported that a benzo[d][1,3]dioxole derivative exhibited a selectivity index of 10 for COX-2 over COX-1 in vitro, suggesting that modifications to the thiourea structure could enhance anti-inflammatory efficacy while minimizing gastrointestinal side effects .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O4S/c32-23(27-18-10-11-21-22(14-18)35-16-34-21)15-36-26-29-28-25-30(13-12-17-6-2-1-3-7-17)24(33)19-8-4-5-9-20(19)31(25)26/h1-11,14H,12-13,15-16H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAJHBAFPNQCDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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